molecular formula C16H25N B13876646 2-Pentan-3-yl-4-phenylpiperidine

2-Pentan-3-yl-4-phenylpiperidine

Cat. No.: B13876646
M. Wt: 231.38 g/mol
InChI Key: QLLYZRGXCSTGFJ-UHFFFAOYSA-N
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Description

2-Pentan-3-yl-4-phenylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentan-3-yl-4-phenylpiperidine typically involves the formation of the piperidine ring followed by the introduction of the pentan-3-yl and phenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Pentan-3-yl-4-phenylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

2-Pentan-3-yl-4-phenylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pentan-3-yl-4-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentan-3-yl-4-phenylpiperidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its combination of pentan-3-yl and phenyl groups may result in unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

2-pentan-3-yl-4-phenylpiperidine

InChI

InChI=1S/C16H25N/c1-3-13(4-2)16-12-15(10-11-17-16)14-8-6-5-7-9-14/h5-9,13,15-17H,3-4,10-12H2,1-2H3

InChI Key

QLLYZRGXCSTGFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CC(CCN1)C2=CC=CC=C2

Origin of Product

United States

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